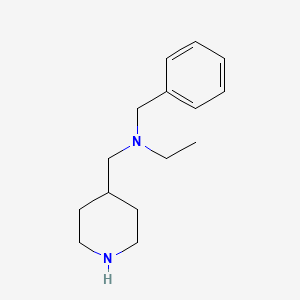

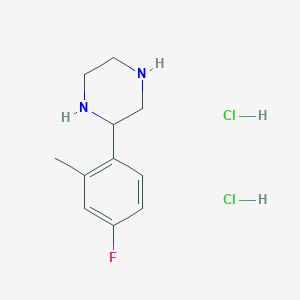

![molecular formula C13H15N3O5 B1322251 Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-72-6](/img/structure/B1322251.png)

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

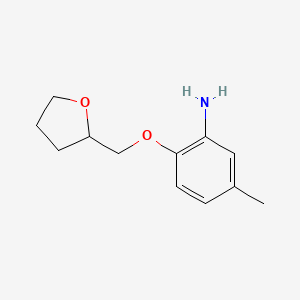

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multicomponent reactions. For instance, ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives were synthesized through reactions of ethyl 3-aryl-2-benzoylpropenoates with guanidine and N-alkyl(or benzyl)guanidines . Similarly, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride was used to synthesize Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction, and its molecular geometry was calculated using density functional theory (DFT) . Similarly, the crystal structure of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the presence of a trifluoromethyl group in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed inhibition of AP-1 and NF-kappaB mediated transcriptional activation . This indicates that specific functional groups on the pyrimidine ring can significantly impact the chemical reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by various spectroscopic techniques and theoretical calculations. For example, the vibrational frequencies and NMR chemical shifts for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were calculated using DFT, which agreed well with the experimental data . The binding energy of intermolecular interactions and the local reactivity descriptors such as Fukui functions were analyzed for ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the reactive sites within the molecule . These analyses are crucial for understanding the stability and reactivity of pyrimidine derivatives.

科学的研究の応用

Antitumor Activity

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate and its derivatives have shown promise in antitumor research. Studies have found that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant in vitro and in vivo antitumor activities. For instance, a compound synthesized from the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide demonstrated potent antitumor activity against Ehrlich ascites carcinoma in mice (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Antibacterial and Antifungal Properties

Derivatives of this compound have been explored for their antibacterial and antifungal properties. A study on ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives reported their potential as antibacterial, antifungal, and antitumor agents (Shanmugasundaram et al., 2011).

Synthesis and Characterization of Derivatives

Numerous studies focus on the synthesis and structural characterization of ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives. These works provide essential insights into the chemical nature and potential applications of these compounds in various fields, including medicinal chemistry and pharmaceuticals (Ahmed, 2002).

Antiallergenic Activity

Some derivatives of this compound have been tested for antiallergenic activity, with certain esters and salts exhibiting oral activity in rat models. This suggests potential applications in the development of new antiallergy medications (Temple et al., 1979).

Catalytic Synthesis

Recent advancements include the use of ionic liquids as catalysts for synthesizing pyrimidine derivatives. This approach offers more efficient, environmentally friendly alternatives to traditional synthesis methods, opening new pathways in green chemistry (Cahyana, Liandi, & Anwar, 2022).

特性

IUPAC Name |

ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-5-21-12(19)7-6-8(17)14(2)10-9(7)11(18)16(4)13(20)15(10)3/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDFQAJKGTZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(C2=C1C(=O)N(C(=O)N2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)